H-Orn(TFA)-OH

Description

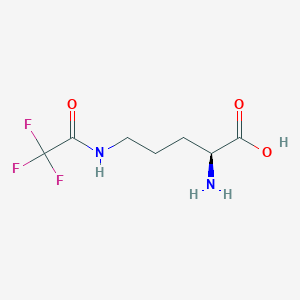

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O3/c8-7(9,10)6(15)12-3-1-2-4(11)5(13)14/h4H,1-3,11H2,(H,12,15)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEAVYYIFAMIIT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational and Structural Studies of Peptides Incorporating H Orn Tfa Oh

Influence on Peptide Secondary Structure Formation

The trifluoroacetyl group on the ornithine side chain can significantly impact the local and global conformation of a peptide. Its electronic and steric properties can favor certain backbone dihedral angles, thereby predisposing the peptide to adopt specific secondary structural motifs.

Induction of Beta-Sheet Folding and Interactions

Research has shown that the incorporation of modified ornithine residues can act as a "splint" to enforce a β-sheet-like structure. nih.govlookchem.com This is achieved without replacing multiple residues in the peptide strand, thus preserving the native side-chain functionalities. nih.govlookchem.com The side chain of the ornithine derivative can form hydrogen bonds with subsequent residues, mimicking the hydrogen-bonding pattern of a β-turn and inducing a β-hairpin-like fold. lookchem.com This induced folding can then facilitate intermolecular interactions, leading to the formation of dimeric β-sheet structures. nih.gov

Studies on peptides containing a related modified ornithine, Orn(i-PrCO-Hao), have demonstrated its ability to induce β-sheet formation. nih.govlookchem.com In these peptides, the modified side chain hydrogen bonds with the following three residues to create a β-sheet-like structure. nih.govlookchem.com This pre-organization into a folded conformation can promote dimerization through edge-to-edge β-sheet interactions. nih.govnih.gov

| Peptide Modification | Observed Secondary Structure | Key Interactions |

| N-terminal Orn(i-PrCO-Hao) | Folds into a β-sheet-like structure | Intramolecular hydrogen bonding of the Hao group to subsequent residues. nih.govlookchem.com |

| Internal Orn(i-PrCO-Hao) | Dimeric β-sheet-like structure | Intersheet NOEs and large 3JHNH coupling constants are indicative of a β-sheet conformation. lookchem.com |

Intermolecular Interactions and Self-Assembly of Orn(TFA)-Modified Peptides

The introduction of Orn(TFA) can drive the self-assembly of peptides into ordered nanostructures. reading.ac.uk This process is often mediated by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net The trifluoroacetyl group, with its hydrophobic nature, can participate in hydrophobic interactions that stabilize the assembled structures. researchgate.net

Peptides designed with alternating polar and non-polar residues, including modified ornithine, have shown a propensity to self-assemble into β-sheet structures that form macroscopic membranes. researchgate.net This self-assembly is driven by hydrophobic interactions between non-ionic residues and complementary ionic bonds between acidic and basic amino acids. researchgate.net In the context of cyclic peptides, the directed self-assembly through hydrogen bonding can lead to the formation of peptide nanotubes. acs.org The hydrophobic side chains, including potentially the trifluoroacetylated ornithine side chain, can shield the hydrogen bonds from water, enhancing the stability of the nanotubes. acs.org

Spectroscopic Investigations of Peptide Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.govresearchgate.net A variety of NMR experiments can provide information on atomic-level distances, dihedral angles, and hydrogen bonding patterns.

Key NMR parameters used for conformational analysis include:

Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons that are close in space (< 5 Å). Inter-residue and inter-strand NOEs are crucial for identifying secondary structures like β-sheets and turns. lookchem.comnih.gov

3J-Coupling Constants: The magnitude of the coupling constant between the amide proton (NH) and the α-proton (Hα), ³J(HNHα), is related to the backbone dihedral angle φ. Large values are typically observed for β-sheet conformations. lookchem.com

Chemical Shifts: The chemical shifts of protons, particularly the α-protons, are sensitive to the local electronic environment and thus to the secondary structure. Downfield shifts of Hα protons are characteristic of β-sheet structures. lookchem.comnih.gov

In studies of peptides containing modified ornithine, NMR has been used to establish the formation of dimeric β-sheet-like structures and to identify specific turn conformations within the ornithine unit itself. nih.gov For example, transverse-ROESY experiments, along with coupling constant and chemical shift analysis, have provided definitive evidence for β-sheet formation. nih.gov

| NMR Parameter | Information Gained | Application in Orn(TFA)-Peptide Studies |

| NOE | Inter-proton distances | Identification of inter-strand contacts in β-sheets and turn conformations. lookchem.comnih.gov |

| ³J(HNHα) | Backbone dihedral angle φ | Confirmation of extended β-sheet conformations. lookchem.com |

| Hα Chemical Shift | Secondary structure | Detection of downfield shifts characteristic of β-sheets. lookchem.comnih.gov |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. creative-proteomics.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. americanpeptidesociety.org Different secondary structures give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). creative-proteomics.com

α-Helices: Exhibit strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-Sheets: Show a negative band around 215-218 nm and a positive band around 195 nm. americanpeptidesociety.orgtulane.edu

Random Coil: Characterized by a strong negative band near 200 nm. researchgate.net

CD spectroscopy can be used to monitor conformational changes in peptides upon modification with H-Orn(TFA)-OH. For instance, an increase in the β-sheet content upon incorporation of the modified amino acid would be reflected in the appearance or enhancement of the characteristic β-sheet CD signal. tulane.edu The technique is also valuable for studying the effects of environmental factors, such as solvent or temperature, on peptide conformation. americanpeptidesociety.orgresearchgate.net

| Secondary Structure | Characteristic CD Signal |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm. americanpeptidesociety.org |

| β-Sheet | Negative band at ~215-218 nm, positive band at ~195 nm. americanpeptidesociety.orgtulane.edu |

| Random Coil | Negative band near 200 nm. researchgate.net |

Biological Activities and Mechanistic Investigations of Peptides Modified with H Orn Tfa Oh

Design and Synthesis of Bioactive Peptide Analogs

In this process, Fmoc-L-Orn(Boc)-OH is a commonly used building block, where the side chain amine of ornithine is protected by a Boc (tert-butyloxycarbonyl) group. explorationpub.comexplorationpub.com The coupling of amino acids is facilitated by activating agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine), or DIC (N,N'-diisopropylcarbodiimide). mdpi.com The Fmoc protecting group on the alpha-amino group is removed with a piperidine (B6355638) solution in DMF (dimethylformamide) before the next amino acid is added. mdpi.comnih.gov

After the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS). nih.govresearchgate.netbeilstein-journals.org The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comexplorationpub.comexplorationpub.com The identity and purity of the synthesized peptides are confirmed by mass spectrometry and HPLC analysis. mdpi.comexplorationpub.comresearchgate.net

For instance, analogs of the antimicrobial peptide Aurein (B1252700) 1.2 have been synthesized by replacing lysine (B10760008) residues with ornithine. mdpi.comresearchgate.net Similarly, dimeric peptides derived from lactoferricin (B1576259) have been modified by substituting L-arginine with L-ornithine to enhance their cytotoxic activity against cancer cells. explorationpub.comexplorationpub.com

Antimicrobial Activity Investigations

The incorporation of H-Orn(TFA)-OH into peptide structures has been a key strategy in developing new antimicrobial agents to combat the rise of antibiotic-resistant bacteria.

Assessment of Activity Against Gram-Positive and Gram-Negative Bacteria

Peptides modified with ornithine have demonstrated promising antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimal Bactericidal Concentration (MBC). mdpi.comresearchgate.net The broth microdilution method is a standard assay used for these assessments. mdpi.comresearchgate.netchemrxiv.org

For example, analogs of Aurein 1.2, where lysine was substituted with ornithine, exhibited notable activity against Escherichia coli and Bacillus subtilis. mdpi.com Specifically, the peptide analog EH [Orn]⁸ showed good antimicrobial activity. mdpi.comresearchgate.net In another study, the replacement of arginine with ornithine in certain peptides resulted in potent antimicrobial activity against E. coli DH5α and multiple-drug resistant Pseudomonas aeruginosa. chemrxiv.org However, the substitution of arginine with ornithine in other peptide series has sometimes led to a slight reduction in activity against Gram-negative strains. nih.gov

| Peptide Analog | Target Bacteria | MIC (µg/mL) | Reference |

| EH [Orn]⁸ | E. coli K12 407 | - | mdpi.com |

| EH [Orn]⁸ | B. subtilis 3562 | - | mdpi.com |

| Ornithine-containing peptide 1-5 | E. coli DH5α | 6.25 | chemrxiv.org |

| Ornithine-containing peptide 1-7 | E. coli DH5α | 1.56 | chemrxiv.org |

| Ornithine-containing peptide 2-1 | E. coli DH5α | Potent | chemrxiv.org |

| Ornithine-containing peptide 2-3 | E. coli DH5α | Potent | chemrxiv.org |

| Ornithine-containing peptide 2-5 | E. coli DH5α | Potent | chemrxiv.org |

| Arginine replaced with Ornithine | Gram-negative strains | Slightly reduced activity | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Peptides

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its antimicrobial potency and for designing more effective analogs. The substitution of lysine or arginine with ornithine is a key modification in many SAR studies. mdpi.comexplorationpub.comexplorationpub.comresearchgate.netresearchgate.netplos.org

In the case of Aurein 1.2 analogs, replacing lysine with ornithine was found to potentially increase both the potency and activity spectra of the natural peptide. mdpi.comresearchgate.net For some peptides, the presence of ornithine contributes to a higher helical content, which has been correlated with increased antimicrobial activity. chemrxiv.org However, in other contexts, arginine-containing peptides have been found to be more potent than their ornithine counterparts, suggesting that the specific peptide backbone and the surrounding amino acids play a critical role in determining the effect of the substitution. plos.org The position of the substitution is also a critical factor. For example, in the Aurein 1.2 analog EH [Orn]⁸, the replacement at position 8 resulted in significant activity. mdpi.comresearchgate.net

Antiproliferative and Cytotoxic Activity Investigations

The modification of peptides with this compound has also been explored for its potential in developing anticancer therapeutics.

Effects on Cancer Cell Lines

Ornithine-containing peptide analogs have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.comexplorationpub.comexplorationpub.comresearchgate.netresearchgate.net These effects are typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.comexplorationpub.comresearchgate.net The results are often expressed as IC50 values, which represent the concentration of the peptide required to inhibit the growth of 50% of the cancer cells. mdpi.comexplorationpub.comresearchgate.netresearchgate.net

For instance, an analog of Aurein 1.2, EH [Orn]⁸, exhibited the highest antiproliferative activity among a series of analogs against MCF-7 (luminal A breast cancer), MDA-MB-231 (triple-negative breast cancer), and even the normal epithelial cell line MCF-12F, with an IC50 value of 44.38 ± 1.08 µM. mdpi.com Dimeric peptides derived from lactoferricin containing L-Ornithine showed potent cytotoxic effects against colon cancer cells (Caco-2 and HT-29), prostate cancer cells (DU-145), and cervical adenocarcinoma (HeLa). explorationpub.comexplorationpub.com Specifically, a modified lactoferricin peptide, RWQWRWQW-Orn, showed an IC50 of approximately 40 μM against Caco-2 cells. researchgate.net

| Peptide Analog | Cancer Cell Line | IC50 (µM) | Reference |

| EH [Orn]⁸ | MCF-7 | 44.38 ± 1.08 | mdpi.com |

| EH [Orn]⁸ | MDA-MB-231 | 44.38 ± 1.08 | mdpi.com |

| EH [Orn]⁸ | MCF-12F | 44.38 ± 1.08 | mdpi.com |

| L-Ornithine containing dimeric peptides | Caco-2 | 10-45 | explorationpub.com |

| L-Ornithine containing dimeric peptides | HT-29 | - | explorationpub.com |

| L-Ornithine containing dimeric peptides | DU-145 | - | explorationpub.com |

| L-Ornithine containing dimeric peptides | HeLa | - | explorationpub.comexplorationpub.com |

| RWQWRWQW-Orn | Caco-2 | ~40 | researchgate.net |

Selectivity in Cellular Interactions

A critical aspect of developing anticancer peptides is their selectivity, meaning their ability to preferentially target and kill cancer cells while sparing normal, healthy cells. explorationpub.comresearchgate.net The inclusion of ornithine in peptide sequences has been shown to influence this selectivity. explorationpub.comexplorationpub.com

Role in Siderophore Chemistry and Metal Chelation

Siderophores are low molecular weight compounds, typically between 500 and 1500 Daltons, that are synthesized and secreted by microorganisms like bacteria and fungi. williams.edumdpi.com Their primary function is to chelate, or bind to, iron(III) ions from the surrounding environment and transport them back into the microbial cell. williams.edumdpi.com This process is crucial for the survival of many microorganisms, as iron is an essential nutrient involved in various cellular processes, but its availability is often limited due to the low solubility of ferric hydroxide (B78521) at physiological pH. nih.gov Siderophores exhibit an exceptionally high affinity and selectivity for iron(III), with some having formation constants as high as 10^51 M⁻¹. williams.edunih.gov The trifluoroacetic acid salt of ornithine, this compound, serves as a key synthetic building block in the creation of certain siderophore analogs, particularly those containing hydroxamate functionalities derived from the ornithine side chain. csic.esresearchgate.net

The incorporation of ornithine derivatives is fundamental to the iron-chelating ability of many siderophores. csic.es Specifically, the δ-amino group of ornithine can be chemically modified to form a hydroxamic acid, a powerful iron(III) binding group. csic.es This transformation involves the N-hydroxylation and subsequent acylation of the ornithine side chain. csic.es The resulting hydroxamate group is a bidentate ligand, meaning it uses two atoms to bind to the iron center. williams.edu In many naturally occurring and synthetic siderophores, three of these hydroxamate groups, often derived from three separate ornithine residues within a peptide backbone, coordinate to a single iron(III) ion, forming a stable hexadentate octahedral complex. williams.edumdpi.com

The high affinity of these ornithine-derived siderophores for iron(III) is critical for scavenging this essential metal from the environment, where it exists in extremely low concentrations. mdpi.comnih.gov The strength of this binding allows the siderophore to effectively compete for and sequester iron from other environmental sources and even from host iron-binding proteins during an infection. researchgate.net Once the iron-siderophore complex is formed, it is recognized by specific receptors on the microbial cell surface and transported into the cell. williams.edumdpi.com

Research into synthetic siderophore analogs often utilizes building blocks like this compound to construct novel chelators. The properties of these synthetic compounds can be systematically varied to study the structure-activity relationships that govern iron binding and transport. For instance, the pFe value, which indicates the iron-binding affinity at a standardized pH, is a key parameter used to characterize these molecules. Tris-hydroxamate siderophores, a class that includes many ornithine-containing structures, typically exhibit high pFe values, ranging from 25 to 27, indicating very strong iron chelation. oup.com

| Siderophore Type | Chelating Group(s) | Typical pFe Value |

| Tris-hydroxamate | 3x Hydroxamate | 25-27 oup.com |

| Catecholate | 3x Catechol | ~49 williams.edu |

| α-hydroxycarboxylate | α-hydroxycarboxylate | ~18.4 oup.com |

In the marine environment, where iron concentrations are particularly low, microorganisms have evolved to produce a diverse array of potent siderophores. mdpi.com A significant class of these are the amphiphilic siderophores, which possess a hydrophilic, peptide-based headgroup responsible for iron chelation and a hydrophobic fatty acid tail that likely helps to anchor the molecule to the cell surface. researchgate.netrsc.org Many of these marine siderophores, such as the amphibactins, aquachelins, and moanachelins, incorporate N-acetyl-N-hydroxy-L-ornithine as a fundamental structural unit. researchgate.netresearchgate.net

The synthesis of these complex natural products and their analogs is a significant area of research. This compound is a precursor to orthogonally protected ornithine building blocks, such as Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH], which are crucial for the solid-phase peptide synthesis (SPPS) of these marine siderophore analogs. researchgate.netrsc.org This synthetic approach allows researchers to create not only the natural siderophores but also a wide range of analogs with modified peptide backbones or different fatty acid chains.

The study of these synthetic analogs provides valuable insights into the structural requirements for iron binding and transport in marine bacteria. For example, the synthesis of amphibactin-T and moanachelin ala-B has been achieved using these methods. researchgate.netrsc.org By creating analogs, scientists can investigate how changes in the peptide sequence or the length and saturation of the fatty acid tail affect the siderophore's iron-chelating efficiency and its interaction with bacterial transport systems. oup.com This research is crucial for understanding microbial iron acquisition in the oceans and has potential applications in developing new therapeutic agents. mdpi.comcsic.es

| Marine Siderophore Family | Producing Organism (Example) | Key Structural Feature |

| Amphibactins | Vibrio sp. researchgate.netoup.com | Ornithine-derived hydroxamates, fatty acid tail oup.com |

| Aquachelins | Halomonas aquamarina researchgate.netresearchgate.net | Ornithine-derived hydroxamates, fatty acid tail researchgate.net |

| Moanachelins | Vibrio sp. researchgate.netresearchgate.net | Ornithine-derived hydroxamates, fatty acid tail researchgate.net |

| Marinobactins | Marinobacter sp. researchgate.netresearchgate.net | Ornithine-derived hydroxamates, fatty acid tail mdpi.com |

Analytical and Characterization Techniques in Peptide Research

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are indispensable for both determining the purity of H-Orn(TFA)-OH and for its isolation from reaction mixtures. These methods separate the target compound from impurities, starting materials, and by-products based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like amino acid derivatives. tcichemicals.comtcichemicals.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. In this technique, the compound is separated based on its hydrophobicity. nih.gov

The purity of ornithine derivatives is typically confirmed to be greater than 98% by HPLC before their use in synthesis. tcichemicals.com The mobile phase in RP-HPLC usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acidic modifier. biotage.comthermofisher.com Trifluoroacetic acid (TFA) itself is frequently used as an ion-pairing agent in the mobile phase at low concentrations (e.g., 0.1%). thermofisher.com This helps to sharpen peaks and improve the resolution of ionic species like amino acids by forming neutral ion pairs that interact more predictably with the reversed-phase stationary phase. thermofisher.comtcichemicals.com Detection is commonly performed using a UV detector, as the peptide bonds and any aromatic protecting groups absorb UV light.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm particle size, 150 x 4.6 mm) biotage.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water thermofisher.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) thermofisher.com |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min biotage.com |

| Detection | UV Absorbance at 214 nm and/or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structural integrity of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for analyzing polar molecules like amino acids and peptides, as it minimizes fragmentation and typically produces intact molecular ions. acs.orgnih.gov

The analysis provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound plus any adducts (e.g., a proton [M+H]⁺ or a sodium ion [M+Na]⁺). This experimental value is then compared to the calculated theoretical mass of the this compound structure. A close match between the experimental and theoretical mass provides strong evidence for the correct identity of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements. acs.org

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁F₃N₂O₃ |

| Molecular Weight (Monoisotopic) | 228.0722 g/mol |

| Molecular Weight (Average) | 228.175 g/mol |

| Expected [M+H]⁺ (Monoisotopic) | 229.0799 m/z |

| Expected [M+Na]⁺ (Monoisotopic) | 251.0619 m/z |

Spectrophotometric Monitoring of Reactions and Deprotections

In the context of solid-phase peptide synthesis (SPPS), UV-Vis spectrophotometry is a crucial real-time monitoring tool. nih.gov While the trifluoroacetyl (TFA) group on the ornithine side chain is not itself typically monitored via spectrophotometry during its removal, the technique is vital for monitoring other stages of peptide synthesis involving this compound.

Specifically, when this compound is part of a growing peptide chain synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the removal of the N-terminal Fmoc group is followed spectrophotometrically. nih.gov The Fmoc group is cleaved using a base, typically a piperidine (B6355638) solution in DMF. protocols.io The cleavage releases a dibenzylfulvene-piperidine adduct, which has a strong UV absorbance around 301 nm. protocols.io By measuring the absorbance of the solution after the deprotection step, the completion of the reaction can be confirmed, and the resin loading can be quantified. protocols.io The TFA group on the ornithine side chain is stable to the piperidine treatment used for Fmoc removal, ensuring the side chain remains protected during chain elongation. sigmaaldrich.com

Emerging Research Frontiers and Future Prospects for H Orn Tfa Oh in Peptide Science

Application in Complex Peptide Architectures (e.g., Cyclic, Branched, Bicyclic Peptides)

The true potential of H-Orn(TFA)-OH and its derivatives is realized in their application for constructing complex peptide architectures such as cyclic, branched, and bicyclic peptides. These non-linear structures often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts.

Cyclic Peptides:

Ornithine derivatives are frequently incorporated into cyclic peptides. The side chain of ornithine can be used as an anchor point for cyclization, either head-to-tail or side-chain-to-side-chain. For instance, in the solid-phase synthesis of the cyclic hexapeptide wollamide B, Fmoc-d-Orn(Boc)-OH was used as one of the building blocks. nih.gov After assembly of the linear peptide on the resin, it was cleaved and subsequently cyclized in solution. nih.gov Another example is the synthesis of a cyclic analog of deltorphin, where Fmoc-Lys(pNZ)-OH and Fmoc-Glu(OpNB)-OH were used for a side-chain to side-chain cyclization. luxembourg-bio.com While this example uses lysine (B10760008), the same principle applies to ornithine derivatives. The use of orthogonally protected ornithine is crucial for achieving regioselective cyclization.

Branched Peptides:

Branched peptides, which include multiple peptide chains attached to a central core, are another area where ornithine derivatives are essential. The side-chain amine of ornithine provides a convenient point for initiating the synthesis of a second peptide chain. Building blocks like Fmoc-Orn(Mtt)-OH and Fmoc-Orn(ivDde)-OH are particularly useful for this purpose. sigmaaldrich.comsigmaaldrich.com The Mtt or ivDde group can be selectively removed on the solid phase, exposing the side-chain amine for the elongation of a new peptide branch. sigmaaldrich.comsigmaaldrich.com A study on the synthesis of a branched peptidoglycan mimic utilized Dde-Orn(Fmoc)-OH at the branching points to assemble the complex structure. biotage.com

Bicyclic Peptides:

Bicyclic peptides, which contain two macrocycles, represent a further increase in structural complexity and conformational constraint. The synthesis of these molecules is challenging and relies heavily on the use of multiple orthogonally protected amino acids. Ornithine derivatives can be strategically placed within the peptide sequence to facilitate the formation of one or both rings. A recent strategy for creating bicyclic peptides involves the reaction between 1,2-aminothiols and 2,6-dicyanopyridine. anu.edu.auchemrxiv.org In this approach, Fmoc-Orn(ivDde)-OH was used to introduce an ornithine residue, which, after deprotection and modification, served as a key component in the bicyclization process. anu.edu.auchemrxiv.org Another study describes the solid-phase synthesis of a bicyclic peptide containing two disulfide bridges, where ornithine is part of the sequence, highlighting its compatibility with different cyclization chemistries. mdpi.com

Table 2: Research Findings on this compound Derivatives in Complex Peptide Architectures

| Peptide Architecture | Ornithine Derivative Used | Key Finding |

|---|---|---|

| Cyclic Peptides | Fmoc-d-Orn(Boc)-OH | Successfully incorporated into the solid-phase synthesis of the cyclic hexapeptide wollamide B. nih.gov |

| Branched Peptides | Dde-Orn(Fmoc)-OH | Used as branching points in the synthesis of a complex peptidoglycan mimic. biotage.com |

| Bicyclic Peptides | Fmoc-Orn(ivDde)-OH | Employed in a novel strategy for biocompatible and selective generation of bicyclic peptides. anu.edu.auchemrxiv.org |

| β-Sheet Structures | Boc-Orn(Fmoc)-OH | Used in the synthesis of a peptide containing the unnatural amino acid Orn(i-PrCO-Hao) which induces β-sheet formation. nih.gov |

Advanced Functional Material Design and Bio-Inspired Systems

The unique properties of ornithine-containing peptides are being harnessed for the design of advanced functional materials and bio-inspired systems. This research area leverages the principles of molecular self-assembly to create materials with applications in biomedicine and nanotechnology.

Self-Assembling Peptides and Hydrogels:

Self-assembling peptides are short sequences that spontaneously form ordered nanostructures, such as nanofibers, which can then entangle to form hydrogels. nih.govnih.govfrontiersin.org These hydrogels are attractive materials for tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and biomimetic properties. nih.gov The incorporation of ornithine into self-assembling peptide sequences allows for the introduction of pH-responsiveness. acs.org For example, a study demonstrated that an 11-amino acid peptide containing ornithine could be rapidly and reversibly triggered to self-assemble by changing the pH. acs.org The protonation state of the ornithine side-chain amine dictates the electrostatic interactions within the peptide, thereby controlling its assembly into β-sheet-rich structures. acs.org

Derivatives of ornithine are also explored in this context. While Fmoc-L-Lys(Boc)-OH is known for its ability to form hydrogels through intermolecular hydrogen bonds, related ornithine derivatives are also investigated for their self-assembly properties. The shorter side chain of ornithine compared to lysine can influence the packing and stability of the resulting nanostructures.

Bio-Inspired Systems:

Nature provides a rich source of inspiration for the design of functional materials. Cyanophycin, a naturally occurring polymer produced by cyanobacteria, is a multi-L-arginyl-poly-L-aspartic acid. mdpi.com The arginine in cyanophycin is biosynthesized from ornithine. This polymer forms granular structures within the cell and serves as a storage compound. mdpi.com The study of such natural systems provides insights into how simple building blocks can be used to create complex, functional materials.

Furthermore, synthetic peptide-mimicking polymers are being developed based on amino acids like ornithine. mdpi.com PLGA (poly(lactic-co-glycolic acid)) polymers conjugated with L-ornithine have been synthesized and shown to have regulated biodegradable properties and increased hydrophilicity, making them potential candidates for drug delivery carriers and tissue regeneration scaffolds. mdpi.com The primary amine on the ornithine side chain is also expected to confer antimicrobial properties to these materials. mdpi.com

Computational and Theoretical Studies for Peptide Design and Engineering

Computational and theoretical methods are becoming increasingly indispensable in peptide science for predicting, understanding, and engineering the structure and function of peptides. While specific computational studies focusing solely on this compound are not abundant, the methodologies are broadly applicable to peptides containing this and other non-proteinogenic amino acids.

Molecular Dynamics (MD) Simulations:

MD simulations are a powerful tool for studying the conformational dynamics of peptides in solution or in complex environments like a lipid bilayer. acs.orgbiorxiv.orgmdpi.combonvinlab.org These simulations can provide atomic-level insights into the structural ensembles of peptides, which is crucial for understanding their biological activity. acs.org For complex architectures like cyclic peptides, MD simulations can help elucidate their solution structures, which is often challenging to determine experimentally alone. acs.org The general protocol for MD simulations involves preparing the initial structure, solvating it in a periodic boundary box, adding ions, minimizing the system's energy, and then running the production simulation under controlled temperature and pressure. bonvinlab.orgresearchgate.net The resulting trajectories are then analyzed to understand properties like conformational stability, hydrogen bonding patterns, and secondary structure. bonvinlab.org

Structure Prediction and Peptide Design:

Computational models are also used to predict the structure of novel peptides and to guide their design. In a study on new analogs of the antimicrobial peptide aurein (B1252700) 1.2, computational modeling was used to optimize the structures of peptides where native amino acids were substituted with ornithine. mdpi.com The calculations of the energies of the resulting α-helical conformations helped to explain the observed biological activities. mdpi.com Peptides containing ornithine substitutions that were predicted to have higher energy values and thus less stable α-helices, indeed showed weaker antiproliferative effects. mdpi.com Such computational pre-screening can save significant time and resources in the lab by prioritizing the synthesis of the most promising candidates. Generative deep learning and other machine learning approaches are also emerging as powerful tools for designing novel peptide inhibitors for specific protein-protein interactions. nih.gov These methods can be trained on existing peptide data to generate new sequences with desired properties.

Table 3: Computational Approaches in Peptide Science

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying conformational dynamics, stability, and solvent interactions of peptides. acs.orgbiorxiv.orgmdpi.com | Can be used to model the behavior of peptides containing this compound and its derivatives, predicting how the modification affects structure and flexibility. |

| Structure Prediction & Energy Calculation | Predicting the 3D structure of peptides and calculating the energetic stability of different conformations. mdpi.comatu.edu | Can guide the design of novel peptides incorporating this compound by predicting the structural consequences of its inclusion. |

| Generative Deep Learning | Designing novel peptide sequences with specific target affinities or properties. nih.gov | Could be used to design new peptide therapeutics or functional materials that incorporate this compound for specific purposes. |

| Quantum Chemical Calculations | Analyzing electronic structure, bond properties, and vibrational spectra (IR). atu.edu | Can provide detailed insights into the properties of the TFA group and its influence on the local peptide backbone. |

Q & A

Q. Analytical Techniques

- NMR : ¹H/¹³C NMR for backbone and side-chain assignments; ¹⁹F NMR to confirm TFA presence.

- MS : High-resolution ESI-MS for exact mass; MS/MS for fragmentation patterns.

- FT-IR : Validate carbonyl stretches (e.g., TFA’s C=O at ~1670 cm⁻¹). Cross-reference with published spectra of analogous compounds .

How can this compound be applied in designing enzyme-responsive drug delivery systems?

Advanced Applications

The TFA group can act as a protease-sensitive linker. For example:

- Conjugate chemotherapeutics (e.g., doxorubicin) via the ornithine side chain.

- Use MMP-9 overexpression in tumors to trigger TFA cleavage and drug release. Validate specificity via in vitro assays with recombinant enzymes and control peptides. Optimize linker length/spacing using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.